(17E)-17-{(2E)-[(1-propyl-1H-pyrazol-5-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol
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Overview
Description
13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structural framework, which includes a cyclopenta[a]phenanthrene core fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL typically involves a multi-step process. One common approach is the condensation reaction between a cyclopenta[a]phenanthrene derivative and a hydrazone precursor. The reaction is often catalyzed by acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Halogenating Agents: Bromine, chlorine
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Reduced hydrazone derivatives
Substitution Products: Halogenated pyrazole derivatives
Scientific Research Applications
13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole ring structure and exhibit similar biological activities.
5-Amino-pyrazoles: Known for their diverse biological activities and potential therapeutic applications.
Imidazole-containing compounds: These compounds have similar heterocyclic structures and are used in various medicinal applications.
Uniqueness
13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is unique due to its complex structural framework, which combines a cyclopenta[a]phenanthrene core with a pyrazole ring and multiple functional groups
Properties
Molecular Formula |
C25H32N4O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(17E)-13-methyl-17-[(E)-(2-propylpyrazol-3-yl)methylidenehydrazinylidene]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H32N4O/c1-3-14-29-18(11-13-27-29)16-26-28-24-9-8-23-22-6-4-17-15-19(30)5-7-20(17)21(22)10-12-25(23,24)2/h5,7,11,13,15-16,21-23,30H,3-4,6,8-10,12,14H2,1-2H3/b26-16+,28-24+ |
InChI Key |
NTWGOOVKOLVKLF-YDGLNERASA-N |
Isomeric SMILES |
CCCN1C(=CC=N1)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CCCN1C(=CC=N1)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Origin of Product |
United States |
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